molecular formula C11H11BrClFN2S B2444404 5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide CAS No. 1795494-04-0

5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide

Cat. No. B2444404
M. Wt: 337.64
InChI Key: BGOXKFRACAYFTG-UHFFFAOYSA-N
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Description

The compound “5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The molecule also contains a chloro-fluoro phenyl group and a methyl group attached to the thiazole ring .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions . The synthesis could involve the reaction of a suitable 4-methyl-1,3-thiazol-2-amine derivative with a 4-chloro-2-fluorobenzyl bromide derivative .


Molecular Structure Analysis

The molecular structure of this compound would be based on the arrangement of its atoms and the bonds between them. It would have a thiazole ring with a methyl group at the 4-position and a 4-chloro-2-fluorobenzyl group at the 5-position .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The thiazole ring is aromatic and relatively stable, but it can undergo electrophilic substitution reactions. The chloro and fluoro groups on the phenyl ring can also be involved in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to be a solid at room temperature, with a melting point and boiling point that depend on its specific structure .

Scientific Research Applications

Antibacterial Activity

One of the primary applications of thiazole derivatives like 5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide is their antibacterial activity. For instance, N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, a compound with a similar structure, has demonstrated in vitro antibacterial activity against bacteria such as Staphylococcus aureus and Chromobacterium violaceum (Uwabagira, Sarojini, & Poojary, 2018).

Structural Analysis and Synthesis

The synthesis and structural characterization of thiazole compounds are crucial in scientific research for understanding their properties and potential applications. A related compound, synthesized and characterized through crystallization and single crystal diffraction, showcases the importance of structural analysis in the development of thiazole derivatives (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Photo-degradation Study

The study of photo-degradation behavior in thiazole-containing compounds is vital for understanding their stability and shelf-life. Research on a pharmaceutical compound similar in structure to the 5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide revealed its degradation under light exposure, providing insights into the stability and potential environmental impact of such compounds (Wu, Hong, & Vogt, 2007).

Antimicrobial Synthesis

The development of new antimicrobial agents is another significant application. Microwave-assisted synthesis of compounds derived from similar thiazole compounds has been explored for their antibacterial and antifungal activity, showcasing the potential of these derivatives in combating microbial infections (Dengale, Karale, Akolkar, Darekar, & Deshmukh, 2019).

Anticancer and Antitubercular Activities

A series of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, similar in structure to the subject compound, have been synthesized and screened for their antitumor and antitubercular activities. These compounds showed significant in vitro antitumor activities against various cancer cell lines, highlighting the potential of thiazole derivatives in cancer therapy (Sekhar, Rao, Rao, Kumar, & Jha, 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and harm .

Future Directions

The future research directions for this compound could involve further studies to determine its properties, potential uses, and mechanisms of action. It could be studied for potential medicinal uses, given the biological activity of many thiazole derivatives .

properties

IUPAC Name

5-[(4-chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN2S.BrH/c1-6-10(16-11(14)15-6)4-7-2-3-8(12)5-9(7)13;/h2-3,5H,4H2,1H3,(H2,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOXKFRACAYFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)CC2=C(C=C(C=C2)Cl)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide

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